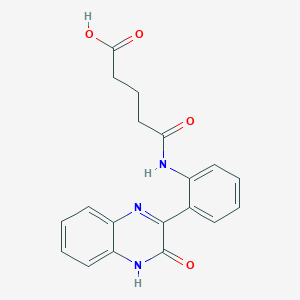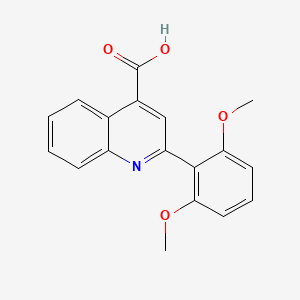
4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-: is a quinoline derivative known for its diverse applications in various scientific fields Quinoline derivatives are significant due to their presence in numerous biologically active compounds and their potential therapeutic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction mediums, such as aqueous or solvent-free conditions, can enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown potential in biological studies, particularly in the development of fluorescent probes for detecting aliphatic amines and diamines in various samples .
Medicine: In medicinal chemistry, quinoline derivatives are explored for their potential therapeutic properties, including antibacterial, antifungal, and antiviral activities . This compound’s unique structure makes it a valuable candidate for developing new drugs.
Industry: Industrially, this compound is used in the synthesis of various materials and as a reagent in analytical chemistry .
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe by reacting with aliphatic amines to form highly fluorescent carboxamides . This reaction is facilitated by the compound’s ability to form stable complexes with the target molecules, enhancing their detection and analysis.
Comparación Con Compuestos Similares
2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: This compound is used as a fluorogenic reagent for liquid chromatographic analysis.
Quinoline-4-carboxylic acid derivatives: These compounds are known for their antioxidant and therapeutic properties.
Uniqueness: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable fluorescent complexes makes it particularly valuable in analytical and medicinal chemistry .
Propiedades
Número CAS |
181048-50-0 |
|---|---|
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-15-8-5-9-16(23-2)17(15)14-10-12(18(20)21)11-6-3-4-7-13(11)19-14/h3-10H,1-2H3,(H,20,21) |
Clave InChI |
HMLGEJZZCHPSCK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14094151.png)
![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094153.png)
![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)


![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094175.png)
![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094181.png)
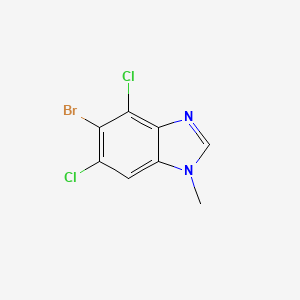
![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)
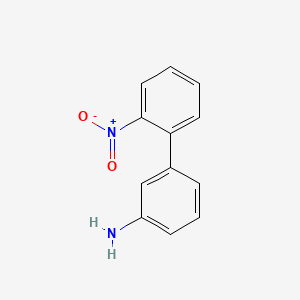
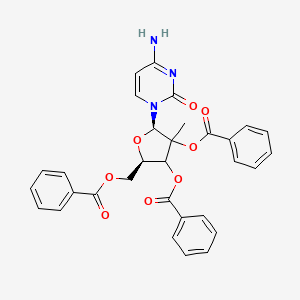
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094221.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
